![molecular formula C18H21N3O3 B3725291 N'-(2-hydroxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B3725291.png)
N'-(2-hydroxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide
Overview
Description
N-(2-hydroxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide, also known as HBB, is a synthetic compound that has been extensively studied for its potential applications in various fields of research. HBB is a hydrazone derivative that has been synthesized through a simple and efficient method.
Mechanism of Action
The mechanism of action of N'-(2-hydroxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide is not fully understood, but it is believed to involve the inhibition of oxidative stress and inflammation. N'-(2-hydroxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide has been shown to scavenge free radicals and reduce oxidative stress in cells. It also inhibits the activation of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Biochemical and Physiological Effects
N'-(2-hydroxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce oxidative stress and inflammation in cells and tissues. N'-(2-hydroxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, N'-(2-hydroxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N'-(2-hydroxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide has several advantages for lab experiments, including its simple and efficient synthesis method, high yield and purity, and potential applications in various fields of research. However, there are also some limitations to using N'-(2-hydroxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N'-(2-hydroxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide. One potential direction is to investigate its potential use as a diagnostic agent for Alzheimer's disease and other neurodegenerative disorders. Another potential direction is to explore its potential applications in cancer therapy, particularly in combination with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of N'-(2-hydroxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide and its potential toxicity at high concentrations.
Scientific Research Applications
N'-(2-hydroxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. N'-(2-hydroxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been investigated for its potential use as a diagnostic agent for Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-(4-methoxyanilino)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-16-10-8-15(9-11-16)19-12-4-7-18(23)21-20-13-14-5-2-3-6-17(14)22/h2-3,5-6,8-11,13,19,22H,4,7,12H2,1H3,(H,21,23)/b20-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLYZMIDFBIQMX-DEDYPNTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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